molecular formula C10H10N2O4 B2951074 Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate CAS No. 1567995-93-0

Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate

Cat. No. B2951074
CAS RN: 1567995-93-0
M. Wt: 222.2
InChI Key: IRUYOMRSJNPMCD-UHFFFAOYSA-N
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Description

Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

The synthesis of this compound involves the reaction of the related N-alkylpyrrole with hydrazine hydrate . This method displayed intramolecular heterocyclization of different N-substituted pyrroles with the CO unit .


Molecular Structure Analysis

Pyrrolopyrazine derivatives are classified into three chemical categories with two or three nitrogen atoms . The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .


Chemical Reactions Analysis

The chemical reactivity of N-aminopiperazine was studied towards some electrophilic reagents such as carbonyl compounds, triethyl orthoformate, nitrous acid, acetylenedicarboxylic acid .


Physical And Chemical Properties Analysis

The compound has a melting point of 220–222 °C . The 1H NMR and 13C NMR spectra provide detailed information about the hydrogen and carbon atoms in the molecule .

Advantages and Limitations for Lab Experiments

The main advantages of using Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate in laboratory experiments are its ability to cross the blood-brain barrier and deliver drugs to the brain, its ability to inhibit COX-2, and its ability to possess antibacterial and antifungal activity. The main limitation of using this compound in laboratory experiments is its potential toxicity, as it is an organic compound that can cause adverse effects in humans.

Future Directions

There are a number of potential future directions for the study of Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate. These include further research into the mechanism of action of this compound, its potential use as a drug delivery vehicle, and its potential use as a therapeutic agent. In addition, further research could be conducted into the biochemical and physiological effects of this compound, as well as its potential toxicity. Finally, further studies could be conducted into the potential applications of this compound in the medical field, such as its potential use as an anti-inflammatory agent or its potential use as an antioxidant.

Synthesis Methods

Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate can be synthesized through a number of methods, including the condensation of ethyl acetoacetate and ethyl pyrrole-2-carboxylate in the presence of a base such as sodium hydroxide. This reaction yields this compound in a yield of approximately 72%. This compound can also be synthesized through the reaction of ethyl acetoacetate and ethyl pyrrole-2-carboxylate in the presence of a catalyst such as palladium on carbon. This reaction yields this compound in a yield of approximately 93%.

Scientific Research Applications

Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate has been studied for its potential applications in the medical field. This compound has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, this compound has been found to possess antibacterial and antifungal activity. This compound has also been studied for its potential use as a drug delivery vehicle, as it is able to cross the blood-brain barrier and deliver drugs to the brain.

properties

IUPAC Name

ethyl 1,3-dioxo-4H-pyrrolo[1,2-a]pyrazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-2-16-10(15)7-9(14)11-8(13)6-4-3-5-12(6)7/h3-5,7H,2H2,1H3,(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUYOMRSJNPMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)NC(=O)C2=CC=CN12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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